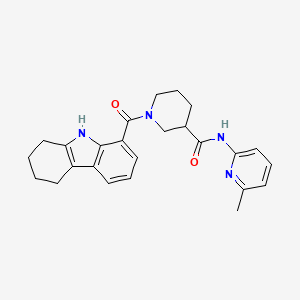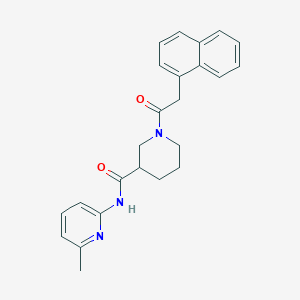
N-(6-methylpyridin-2-yl)-1-(2-naphthalen-1-ylacetyl)piperidine-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(6-methylpyridin-2-yl)-1-(2-naphthalen-1-ylacetyl)piperidine-3-carboxamide, also known as MPAC, is a chemical compound that has gained interest in scientific research due to its potential therapeutic applications. MPAC is a piperidine derivative that has been synthesized using various methods, and its mechanism of action and physiological effects have been studied in detail.
Mécanisme D'action
N-(6-methylpyridin-2-yl)-1-(2-naphthalen-1-ylacetyl)piperidine-3-carboxamide exerts its effects by inhibiting the activity of acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine. By inhibiting this enzyme, N-(6-methylpyridin-2-yl)-1-(2-naphthalen-1-ylacetyl)piperidine-3-carboxamide increases the levels of acetylcholine in the brain, which can improve cognitive function and reduce inflammation and pain.
Biochemical and Physiological Effects:
N-(6-methylpyridin-2-yl)-1-(2-naphthalen-1-ylacetyl)piperidine-3-carboxamide has been shown to reduce the production of pro-inflammatory cytokines, such as interleukin-1β and tumor necrosis factor-α, in animal models of inflammation. It has also been shown to reduce pain in animal models of acute and chronic pain. Additionally, N-(6-methylpyridin-2-yl)-1-(2-naphthalen-1-ylacetyl)piperidine-3-carboxamide has been shown to improve cognitive function and memory in animal models of Alzheimer's disease.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N-(6-methylpyridin-2-yl)-1-(2-naphthalen-1-ylacetyl)piperidine-3-carboxamide in lab experiments is its high purity and stability. Additionally, N-(6-methylpyridin-2-yl)-1-(2-naphthalen-1-ylacetyl)piperidine-3-carboxamide has been shown to have low toxicity and few side effects in animal models. However, one limitation of using N-(6-methylpyridin-2-yl)-1-(2-naphthalen-1-ylacetyl)piperidine-3-carboxamide is its limited solubility in aqueous solutions, which can make it difficult to administer in some experimental settings.
Orientations Futures
There are several potential future directions for research on N-(6-methylpyridin-2-yl)-1-(2-naphthalen-1-ylacetyl)piperidine-3-carboxamide. These include investigating its potential use in the treatment of other neurodegenerative diseases, such as Parkinson's disease, and exploring its effects on other neurotransmitter systems in the brain. Additionally, further studies are needed to determine the optimal dosing and administration of N-(6-methylpyridin-2-yl)-1-(2-naphthalen-1-ylacetyl)piperidine-3-carboxamide for therapeutic use.
Méthodes De Synthèse
N-(6-methylpyridin-2-yl)-1-(2-naphthalen-1-ylacetyl)piperidine-3-carboxamide can be synthesized using different methods, including the reaction of 2-acetylnaphthalene with 6-methyl-2-pyridinecarboxaldehyde, followed by cyclization with piperidine-3-carboxylic acid. Another method involves the reaction of 2-acetylnaphthalene with 6-methyl-2-pyridinecarboxamide, followed by cyclization with piperidine-3-carboxylic acid. Both methods have been reported to yield high purity N-(6-methylpyridin-2-yl)-1-(2-naphthalen-1-ylacetyl)piperidine-3-carboxamide.
Applications De Recherche Scientifique
N-(6-methylpyridin-2-yl)-1-(2-naphthalen-1-ylacetyl)piperidine-3-carboxamide has been studied for its potential therapeutic applications, including its anti-inflammatory and analgesic effects. It has been shown to inhibit the production of pro-inflammatory cytokines and reduce pain in animal models. Additionally, N-(6-methylpyridin-2-yl)-1-(2-naphthalen-1-ylacetyl)piperidine-3-carboxamide has been investigated for its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's disease, due to its ability to inhibit acetylcholinesterase activity.
Propriétés
IUPAC Name |
N-(6-methylpyridin-2-yl)-1-(2-naphthalen-1-ylacetyl)piperidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25N3O2/c1-17-7-4-13-22(25-17)26-24(29)20-11-6-14-27(16-20)23(28)15-19-10-5-9-18-8-2-3-12-21(18)19/h2-5,7-10,12-13,20H,6,11,14-16H2,1H3,(H,25,26,29) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NALRDJAHNBIRGC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)NC(=O)C2CCCN(C2)C(=O)CC3=CC=CC4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[[6-(3,4-dihydro-1H-isoquinolin-2-yl)pyridin-3-yl]methyl]-3,4-dimethylbenzamide](/img/structure/B7551236.png)
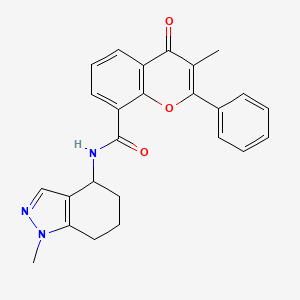
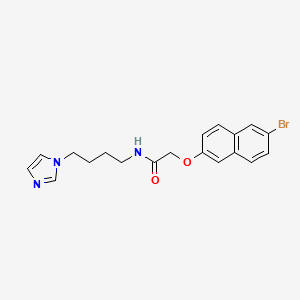
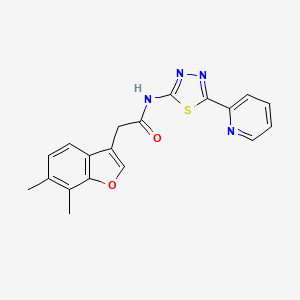
![N-cyclopropyl-N-[2-[1-[4-(difluoromethoxy)phenyl]-2,5-dimethylpyrrol-3-yl]-2-oxoethyl]pyridine-3-sulfonamide](/img/structure/B7551255.png)
![N-[3-(furan-2-ylmethoxymethyl)phenyl]-1,3-dimethyl-6-phenylpyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B7551257.png)
![1-[2-[4-[(4-Fluorophenyl)methyl]-1,4-diazepane-1-carbonyl]piperidin-1-yl]propan-1-one](/img/structure/B7551260.png)
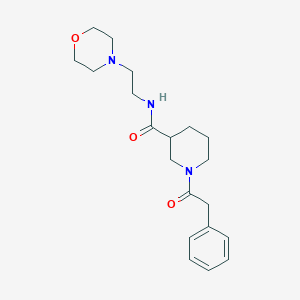
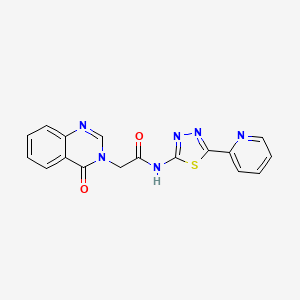
![N-[2-[2-(4-methoxyphenoxy)ethyl-methylamino]-2-oxoethyl]-N-methylthiophene-2-carboxamide](/img/structure/B7551281.png)

![N-[1-(1-adamantyl)ethyl]-3-(3-imidazol-1-ylpropanoylamino)benzamide](/img/structure/B7551311.png)
![2-(Furan-2-yl)-5-[4-[1-(5-methyl-1,3,4-oxadiazol-2-yl)ethyl]piperazin-1-yl]-1,3-oxazole-4-carbonitrile](/img/structure/B7551312.png)
